CB 300919

Vue d'ensemble

Description

CB 300919 est un composé à base de quinazoline connu pour son activité antitumorale puissante. Il a montré une efficacité significative dans les études précliniques, en particulier contre les xénogreffes de tumeurs ovariennes humaines. Le composé est un candidat prometteur pour la thérapie anticancéreuse, en particulier pour le cancer de l'ovaire .

Méthodes De Préparation

CB 300919 est synthétisé par une série de réactions chimiques impliquant des dérivés de la quinazoline. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau quinazoline : Ceci est réalisé par cyclisation de précurseurs appropriés.

Fonctionnalisation : Divers groupes fonctionnels sont introduits sur le noyau quinazoline pour améliorer son activité biologique.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

CB 300919 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le noyau quinazoline ou d'autres groupes fonctionnels.

Substitution : Les réactions de substitution sont courantes, où différents substituants sont introduits sur le noyau quinazoline pour améliorer son activité

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés par ces réactions sont généralement des dérivés de this compound avec des activités biologiques modifiées.

Applications De Recherche Scientifique

Scientific Research Applications

CB 300919 has demonstrated a wide array of applications across different scientific disciplines:

Chemistry

- Model Compound : It serves as a model compound for studying quinazoline-based reactions and mechanisms, allowing researchers to explore the chemical properties and reactivity of similar compounds.

- Chemical Reactions : this compound undergoes various reactions, including oxidation, reduction, and substitution, which are essential for developing new derivatives with enhanced biological activity.

Biology

- Cellular Studies : The compound is studied for its effects on cellular processes, particularly in cancer cell lines. Its ability to induce apoptosis in tumor cells makes it a valuable tool in understanding cancer biology.

- Mechanistic Insights : Research has focused on elucidating the molecular pathways affected by this compound, particularly those related to cell survival and proliferation.

Medicine

- Cancer Therapy : this compound is being investigated as a therapeutic agent for ovarian cancer and potentially other malignancies. Preclinical studies have shown significant efficacy against human ovarian tumor xenografts, indicating its promise as an anticancer drug.

- Personalized Medicine : The compound is part of ongoing research into personalized treatment strategies based on molecular diagnostics that match patients with therapies targeting specific biomarkers.

Industry

- Drug Development : Due to its unique properties and mechanisms, this compound is considered a candidate for drug development in oncology. Its role in the synthesis of novel anticancer agents is being explored.

Preclinical Efficacy

A notable study demonstrated that this compound exhibited high antitumor activity in CH1 human ovarian tumor xenografts. The study involved continuous exposure over 96 hours, which resulted in significant tumor regression compared to control groups. This finding highlights the compound's potential as an effective treatment option for ovarian cancer .

Mechanism of Action Analysis

Research has shown that the inhibition of NAMPT by this compound leads to decreased NAD+ levels, which is critical for cellular metabolism. This metabolic disruption is linked to apoptosis in cancer cells, providing insights into how the compound can be utilized in therapeutic contexts .

Mécanisme D'action

CB 300919 exerts its effects primarily through the inhibition of Nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a molecule essential for cellular metabolism. By inhibiting NAMPT, this compound disrupts the production of NAD+, leading to cell death in tumor cells. The compound’s molecular targets and pathways involved include the NAD+ biosynthesis pathway and various signaling pathways related to cell survival and proliferation .

Comparaison Avec Des Composés Similaires

CB 300919 est unique parmi les composés à base de quinazoline en raison de sa forte puissance et de sa spécificité pour l'inhibition de la NAMPT. Des composés similaires comprennent :

Inhibiteurs d'HDAC à base de quinazoline : Ces composés présentent également une activité antitumorale mais ciblent les désacétylases des histones (HDAC) au lieu de la NAMPT.

This compound se distingue par son inhibition spécifique de la NAMPT et sa grande efficacité dans les modèles précliniques de cancer de l'ovaire .

Activité Biologique

CB 300919 is a synthetic compound recognized for its significant biological activity, particularly in cancer research. It functions primarily as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (Nampt). This inhibition leads to reduced NAD levels in cells, resulting in various downstream effects on metabolism and cell survival. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in cancer treatment, and comparative analysis with similar compounds.

This compound inhibits Nampt, an enzyme critical for the conversion of nicotinamide to nicotinamide mononucleotide, a precursor in NAD synthesis. By blocking this pathway, this compound effectively lowers NAD levels, which can induce apoptosis in cancer cells. The compound's structural complexity contributes to its interaction with cellular processes, making it a valuable tool for studying metabolic regulation and apoptosis mechanisms in oncology.

Efficacy in Cancer Treatment

Research indicates that this compound has potent anti-cancer properties. Specifically, it has demonstrated a continuous exposure (96 h) growth inhibition IC50 value of 2 nM in human CH1 ovarian tumor xenografts . This low IC50 value suggests high potency against cancer cells, making it a promising candidate for therapeutic applications.

Case Studies and Research Findings

- Cancer Sensitization : Studies have shown that this compound may enhance the efficacy of certain chemotherapeutic agents by sensitizing tumor cells to treatment. This synergistic effect is particularly relevant in combination therapies where reducing NAD levels can increase cancer cell vulnerability to drugs.

- Metabolic Disorders : Beyond oncology, this compound is being explored for potential applications in metabolic disorders characterized by dysregulated NAD levels. Its unique mechanism allows researchers to investigate the role of NAD in various biological processes.

- Comparative Analysis : A comparison with other NAD biosynthesis inhibitors reveals that while several compounds target similar pathways, this compound's specific structural features and potency distinguish it from others like FK866 and CHS828. The following table summarizes key characteristics:

| Compound Name | CAS Number | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | 289715-28-2 | Inhibitor of Nampt | High potency; sensitizes cells to chemotherapy |

| FK866 | 100745-75-8 | Inhibitor of Nampt | Potent anti-cancer properties |

| CHS828 | 1020366-30-5 | Inhibitor of NAD biosynthesis | Broad-spectrum anti-tumor activity |

Propriétés

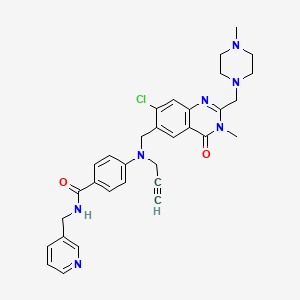

IUPAC Name |

4-[[7-chloro-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O2/c1-4-12-40(26-9-7-24(8-10-26)31(41)35-20-23-6-5-11-34-19-23)21-25-17-27-29(18-28(25)33)36-30(38(3)32(27)42)22-39-15-13-37(2)14-16-39/h1,5-11,17-19H,12-16,20-22H2,2-3H3,(H,35,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTCFUSGPRGUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(C=C(C(=C3)Cl)CN(CC#C)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183174 | |

| Record name | CB-300919 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289715-28-2 | |

| Record name | CB-300919 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289715282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CB-300919 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CB-300919 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I8ETE76Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.